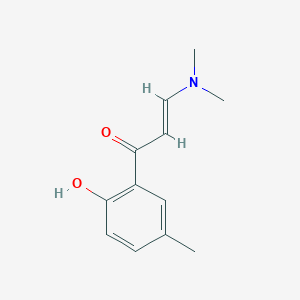
3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one
Vue d'ensemble
Description
The compound 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one is a chalcone derivative that features a dimethylamino group and a hydroxyphenyl group. The molecular structure of a similar compound, 3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, shows that the aniline and hydroxyphenyl groups are nearly coplanar, which suggests that the compound of interest may have a similar planar structure due to the presence of the hydroxyl group .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from acetoacetic esters. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was prepared and used as a reagent for the preparation of various heterocyclic systems . Another synthesis approach for similar compounds involves reacting (E)-1-(2-hydroxyphenyl)-3-(N,N-dimethylamino)prop-2-en-1-one with different bromides to produce chromones and related structures .
Molecular Structure Analysis
The molecular structure of chalcone derivatives, including those with dimethylamino groups, often exhibits a planar conformation. For example, the dihedral angle between the phenyl rings in one such compound is reported to be 10.32 degrees, indicating near coplanarity . Another related compound, (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, has a dihedral angle of 45.5 degrees between its phenyl rings, and the dimethylamino group is nearly coplanar with its attached benzene ring .
Chemical Reactions Analysis
The reactivity of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one towards phosphorus reagents has been studied, revealing its ability to cyclize into various phosphorus-containing heterocycles . Additionally, the compound can undergo deformylative allylation or benzylation to produce chromones and related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The planarity of the molecule, as influenced by substituents like the hydroxyl group, can affect its reactivity and interactions with other molecules . The electronic effects and conformational freedom of the molecules are also important factors, as seen in the study of prototropic tautomerism in related thiazolone derivatives .
Applications De Recherche Scientifique
Synthesis of Chromones and Related Compounds
3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one is utilized in synthesizing various chromones and related compounds. Panja, Maiti, and Bandyopadhyay (2010) demonstrated its reactivity with allyl bromide, prenyl bromide, benzyl bromide, and α,α’-dibromo-p-xylene to produce 3-allyl-, 3-prenyl-chromones, homoisoflavones, and bischromones, respectively (Panja, Maiti, & Bandyopadhyay, 2010).
Structural and Physicochemical Properties
The compound's crystal structure, showing nearly coplanar aniline and hydroxyphenyl groups, was studied by Liu et al. (2002), providing insights into its molecular planarity strongly influenced by the 2'-hydroxyl group (Liu et al., 2002). Khan, Asiri, and Aqlan (2016) investigated its optical properties and physicochemical characteristics, including solvatochromic properties, extinction coefficient, stokes shift, oscillator strength, transition dipole moment, fluorescence quantum yield, and photochemical quantum yield (Khan, Asiri, & Aqlan, 2016).
Nonlinear Optical Properties
The nonlinear optical properties of a novel chalcone derivative compound synthesized from 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one were investigated by Rahulan et al. (2014). The study revealed its potential for optical device applications like optical limiters, exhibiting different absorption behavior at varying laser intensities (Rahulan et al., 2014).
Catalysis in Arylation Reactions
Cheng et al. (2009) found that the compound serves as an excellent ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides under mild conditions. This highlights its role in promoting coupling reactions in the presence of CuI (Cheng, Sun, Wan, & Sun, 2009).
Synthesis of Heterocyclic Systems
The compound's reactivity with phosphorus reagents was explored by Ali, Assiri, Yahia, and Zahran (2019). They studied the chemical reactivity of 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one towards various phosphorus reagents, leading to the synthesis of novel phosphonochromone, phosphonopyrone, and oxathiaphosphinines (Ali, Assiri, Yahia, & Zahran, 2019).
Antimicrobial Applications
Swarnkar, Ameta, and Vyas (2014) investigated the antimicrobial activity of pyrazole derivatives synthesized from 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one. Their research provides insights into the bioactive potential of compounds derived from this chemical (Swarnkar, Ameta, & Vyas, 2014).
Proton Acceptance Capacity
The capacity of 1-aryl-3-(dimethylamino)prop-2-en-1-ones as proton acceptors due to their terminal dimethylamino groups was studied by Pleier et al. (2003). This research highlights the potential of such compounds in forming intra- and intermolecular hydrogen bonds (Pleier, Herdtweck, Mason, & Thiel, 2003).
Synthesis of N-Channel Thiophene Based Heterocyclic Chalcones
Irfan et al. (2017) focused on the electro-optical properties of chalcone derivatives, including 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one, for their potential use in n-channel charge transport and nonlinear optical properties (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-4-5-11(14)10(8-9)12(15)6-7-13(2)3/h4-8,14H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKLIEIMAOOPBV-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




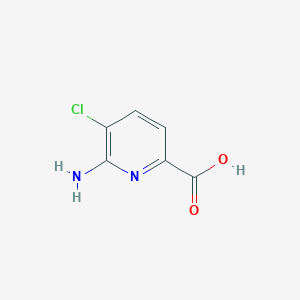
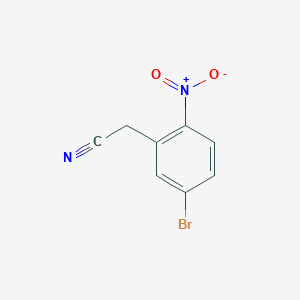

![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3033903.png)
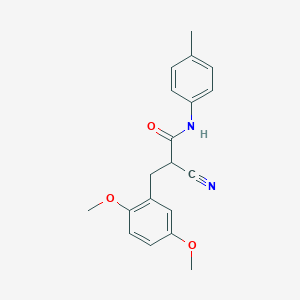


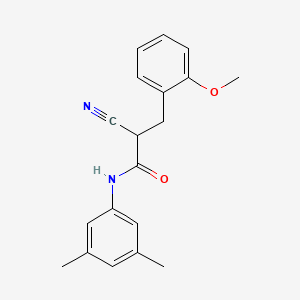

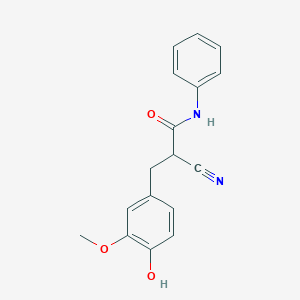
![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)
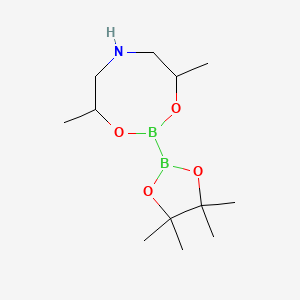
![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)